molecular formula C19H20N4O3S B2488890 2-(4-methoxyphenyl)-N-[[4-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]acetamide CAS No. 391888-23-6

2-(4-methoxyphenyl)-N-[[4-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]acetamide

Cat. No. B2488890
CAS RN: 391888-23-6
M. Wt: 384.45
InChI Key: GIDMTMQMDFIZLX-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals that are significant in various biological and chemical contexts due to their structural complexity and potential for diverse reactivity and applications. Similar compounds have been synthesized and evaluated for their biological activities, including antiviral, antibacterial, and antifungal properties.

Synthesis Analysis

The synthesis of related triazole derivatives involves multi-step reactions starting from base chemicals through to the final product. These processes typically include reactions such as condensation, alkylation, and acylation, confirmed by techniques like 1H NMR, IR, and elemental analysis for structure confirmation (Wujec et al., 2011) (MahyavanshiJyotindra et al., 2011).

Molecular Structure Analysis

The structural elucidation of these compounds often involves comprehensive spectroscopic analysis, including NMR, mass spectrometry, and IR spectroscopy, to confirm the presence of key functional groups and overall molecular architecture (Wang et al., 2015).

properties

IUPAC Name

2-(4-methoxyphenyl)-N-[[4-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S/c1-25-14-9-7-13(8-10-14)11-18(24)20-12-17-21-22-19(27)23(17)15-5-3-4-6-16(15)26-2/h3-10H,11-12H2,1-2H3,(H,20,24)(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIDMTMQMDFIZLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCC2=NNC(=S)N2C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methoxyphenyl)-N-[[4-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]acetamide

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